5-Tert-butyl-8-[(5-fluoropyridin-2-yl)methyl]-11-morpholin-4-yl-3,4,6,8,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),2,4,10,12-pentaen-7-one
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Overview
Description
5-Tert-butyl-8-[(5-fluoropyridin-2-yl)methyl]-11-morpholin-4-yl-3,4,6,8,13-pentazatricyclo[74002,6]trideca-1(9),2,4,10,12-pentaen-7-one is a complex organic compound with a unique structure that includes a morpholine ring, a fluoropyridine moiety, and a pentazatricyclic core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-8-[(5-fluoropyridin-2-yl)methyl]-11-morpholin-4-yl-3,4,6,8,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),2,4,10,12-pentaen-7-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the fluoropyridine moiety: This can be achieved through nucleophilic substitution reactions involving fluorine-containing reagents.
Construction of the pentazatricyclic core: This step often involves cyclization reactions under specific conditions to form the tricyclic structure.
Introduction of the morpholine ring: This is typically done through nucleophilic substitution or addition reactions.
Final assembly: The final compound is obtained by coupling the different moieties under controlled conditions, often involving catalysts and specific solvents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-8-[(5-fluoropyridin-2-yl)methyl]-11-morpholin-4-yl-3,4,6,8,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),2,4,10,12-pentaen-7-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups like amines or ethers.
Scientific Research Applications
5-Tert-butyl-8-[(5-fluoropyridin-2-yl)methyl]-11-morpholin-4-yl-3,4,6,8,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),2,4,10,12-pentaen-7-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-8-[(5-fluoropyridin-2-yl)methyl]-11-morpholin-4-yl-3,4,6,8,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),2,4,10,12-pentaen-7-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-{[(5-fluoropyridin-2-yl)oxy]methyl}-8-azabicyclo[3.2.1]octane-8-carboxylate
- tert-Butyl (5-fluoropyridin-2-yl)methylcarbamate
- tert-Butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate
Uniqueness
What sets 5-Tert-butyl-8-[(5-fluoropyridin-2-yl)methyl]-11-morpholin-4-yl-3,4,6,8,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),2,4,10,12-pentaen-7-one apart is its unique pentazatricyclic core, which provides distinct chemical and biological properties. This structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C22H24FN7O2 |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
5-tert-butyl-8-[(5-fluoropyridin-2-yl)methyl]-11-morpholin-4-yl-3,4,6,8,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),2,4,10,12-pentaen-7-one |
InChI |
InChI=1S/C22H24FN7O2/c1-22(2,3)20-27-26-19-18-17(10-16(12-25-18)28-6-8-32-9-7-28)29(21(31)30(19)20)13-15-5-4-14(23)11-24-15/h4-5,10-12H,6-9,13H2,1-3H3 |
InChI Key |
JXXMYHNATUMZIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C2N1C(=O)N(C3=C2N=CC(=C3)N4CCOCC4)CC5=NC=C(C=C5)F |
Origin of Product |
United States |
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